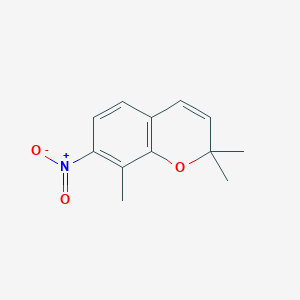
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate typically involves the esterification of bromoacetic acid with 4-allyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agents used.
Substitution: The bromine atom in the bromoacetic acid moiety can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thioethers
科学的研究の応用
Chemistry: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving esterases and other hydrolytic enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its antimicrobial and anti-inflammatory properties. It is also investigated as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester moiety can be hydrolyzed by esterases, releasing the active components that exert biological effects. The allyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
4-Bromophenylacetic acid: Similar in structure but lacks the allyl and methoxy groups.
2-Bromo-4-methoxyphenylacetic acid: Similar but with a different substitution pattern on the phenyl ring.
Bromoacetic acid: The parent compound without the phenyl ester moiety.
Uniqueness: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is unique due to the presence of the allyl and methoxy groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC名 |
(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C12H13BrO3/c1-3-4-9-5-6-10(11(7-9)15-2)16-12(14)8-13/h3,5-7H,1,4,8H2,2H3 |
InChIキー |
CFUZSALOWLWZJJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
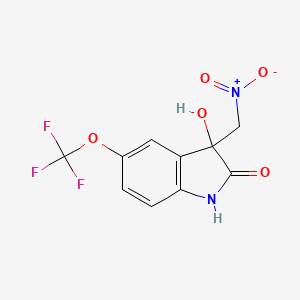
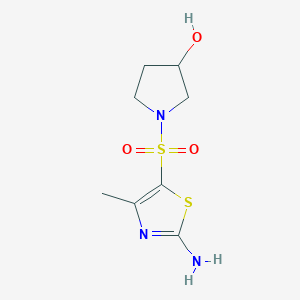
![4-(3-chloroanilino)-6-formyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8392534.png)
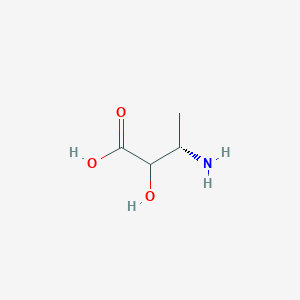
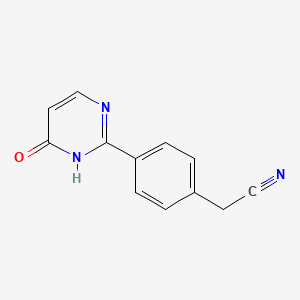
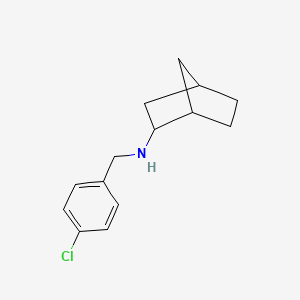

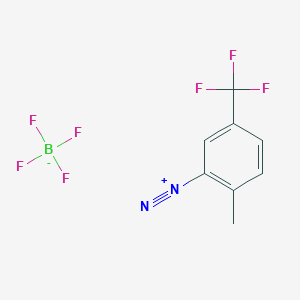

![(2S)-2-[[2-(4-methylphenyl)ethanethioyl]amino]-3-phenylpropanoic acid](/img/structure/B8392576.png)
![2-[1-(2-Hydroxy-ethyl)-cyclopropylmethyl]-isoindole-1,3-dione](/img/structure/B8392581.png)

